4-(乙硫甲基)苯基硼酸,频哪醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

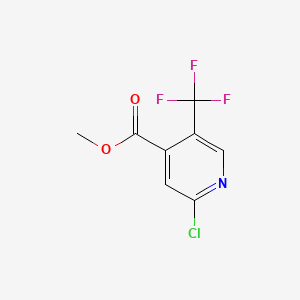

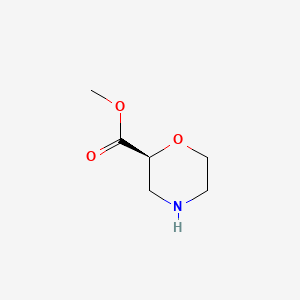

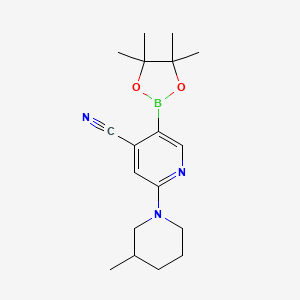

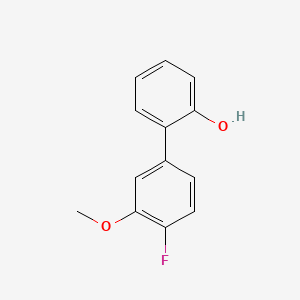

“4-(Ethylthiomethyl)phenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 1256359-06-4 . It has a molecular weight of 278.22 . The IUPAC name for this compound is 2-{4-[(ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23BO2S/c1-6-19-11-12-7-9-13(10-8-12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “4-(Ethylthiomethyl)phenylboronic acid, pinacol ester” are not detailed in the search results, boronic esters are known to be used in Suzuki–Miyaura cross-coupling reactions .科学研究应用

磷光特性

- 芳基硼酸酯,包括 4-(乙硫甲基)苯基硼酸频哪醇酯等化合物,表现出独特的磷光特性。这些化合物在固态下可以显示室温磷光,这一特性通常与重原子或羰基有关。这一发现为设计磷光有机分子提供了新的可能性(Shoji 等人,2017)。

在生理 pH 值下的水解

- 苯基硼酸频哪醇酯,包括类似于 4-(乙硫甲基)苯基硼酸频哪醇酯的化合物,已经过水解性质的研究,特别是在生理 pH 值下。这些发现对于药理学应用非常重要,因为它们表明了化合物在水中的稳定性和对 pH 变化的敏感性(Achilli 等人,2013)。

H2O2 可裂解聚合物

- 该化合物已被用于合成 H2O2 可裂解的聚(酯酰胺),突出了其在创建响应性聚合物材料中的潜力。这些材料可以在过氧化氢的作用下降解,使其可用于各种应用中的受控释放(Cui 等人,2017)。

双响应性胰岛素递送

- 在糖尿病护理中,该化合物已被整合到用于胰岛素递送的双响应性聚合囊泡中。这些囊泡对葡萄糖和 H2O2 均有反应,证明了该化合物在创建先进药物递送系统中的潜力(Tong 等人,2018)。

在有机溶剂中的溶解度

- 已经进行研究以了解苯基硼酸频哪醇酯在各种有机溶剂中的溶解度。这项研究对于在不同的工业和制药背景下实际应用和加工这些化合物至关重要(Leszczyński 等人,2020)。

放射防护和药物递送

- 该化合物已在咖啡酸苯乙酯等药物的放射敏感递送载体的背景下进行了研究,证明了其在靶向药物递送和放射防护中的潜力(Choi 等人,2021)。

作用机制

Target of Action

Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound “4-(Ethylthiomethyl)phenylboronic acid, pinacol ester” is a boronic ester, which is a class of compounds that are widely used in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This reaction is a key step in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . The products of this reaction can be involved in a wide range of biochemical pathways, depending on their specific structures.

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters is influenced by the ph of the environment . The rate of the reaction is considerably accelerated at physiological pH , which could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of the action of “4-(Ethylthiomethyl)phenylboronic acid, pinacol ester” is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a fundamental process in organic synthesis and is used in the production of a wide range of organic compounds .

Action Environment

The action of “4-(Ethylthiomethyl)phenylboronic acid, pinacol ester” is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The Suzuki–Miyaura reaction requires a palladium catalyst , and the rate of hydrolysis of boronic pinacol esters is accelerated at physiological pH . These factors can influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

2-[4-(ethylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2S/c1-6-19-11-12-7-9-13(10-8-12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZJYOSAVLVUFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681946 |

Source

|

| Record name | 2-{4-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((Ethylthio)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

1256359-06-4 |

Source

|

| Record name | 2-{4-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, hydrochloride, hydrate (1:1:2), (1S,3S,5S)-](/img/structure/B567735.png)